molecular formula C5H8N2S B15206563 2-(Aminomethyl)thiophen-3-amine

2-(Aminomethyl)thiophen-3-amine

Cat. No.: B15206563
M. Wt: 128.20 g/mol
InChI Key: CJJCIBOBFJIGKF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)thiophen-3-amine typically involves the reduction of 2-thiophenemethylamine. One common method is the reduction of 2-thiophenemethanamine using zinc powder and ammonium hydroxide . Another approach involves the condensation of 2-thiophenecarboxaldehyde with hydroxylamine hydrochloride, followed by reduction with zinc powder .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)thiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Aminomethyl)thiophen-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)thiophen-3-amine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, it has been shown to enhance the anticancer activity of certain drugs by interacting with cellular pathways involved in tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiophenemethylamine
  • 2-Aminothiophene-3-carbonitrile
  • 3-Aminothiophene-2-carboxamide
  • N-Boc-3-aminothiophene

Uniqueness

2-(Aminomethyl)thiophen-3-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

2-(aminomethyl)thiophen-3-amine

InChI

InChI=1S/C5H8N2S/c6-3-5-4(7)1-2-8-5/h1-2H,3,6-7H2

InChI Key

CJJCIBOBFJIGKF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1N)CN

Origin of Product

United States

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